N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

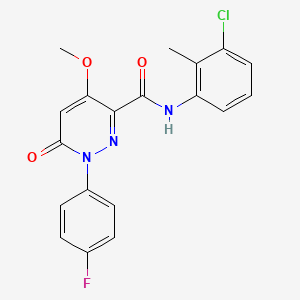

N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine-derived carboxamide compound with a molecular formula of C₁₉H₁₅ClFN₃O₃ (exact mass: 395.07 g/mol). The molecule features:

- A 4-methoxy group at position 4 of the pyridazine ring.

- A 4-fluorophenyl substituent at position 1.

- A 3-chloro-2-methylphenyl group attached via a carboxamide linkage at position 2.

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFN3O3/c1-11-14(20)4-3-5-15(11)22-19(26)18-16(27-2)10-17(25)24(23-18)13-8-6-12(21)7-9-13/h3-10H,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTLZSGHZYRSNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 3-chloro-2-methylaniline with 4-fluorobenzoyl chloride to form an intermediate, which is then subjected to cyclization with methoxyacetic acid and hydrazine hydrate under reflux conditions. The final product is obtained after purification through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Substituent Position and Electronic Effects

- Target vs. 1040637-09-9 : The target compound lacks the methylene linker (-CH₂-) between the 4-fluorophenyl group and the pyridazine ring present in 1040637-09-7.

- Target vs. 54708-72-4 : The substitution of the 4-methoxy group (electron-donating) in the target compound with a 4-trifluoromethyl group (electron-withdrawing) in 54708-72-4 could drastically alter electronic properties. Trifluoromethyl groups increase lipophilicity (logP) but may reduce metabolic stability compared to methoxy groups.

Halogen Effects

- The 3-chloro-2-methylphenyl group in the target compound introduces steric hindrance and moderate lipophilicity. In contrast, the 4-chlorophenyl group in 54708-72-4 lacks methyl substitution, reducing steric effects but increasing symmetry, which may influence crystal packing and solubility.

Functional Group Impact on Physicochemical Properties

Table 2: Substituent-Driven Property Trends

- Methoxy vs. Trifluoromethyl : The 4-methoxy group in the target compound likely improves aqueous solubility compared to trifluoromethyl-substituted analogs, as methoxy groups can engage in hydrogen bonding .

- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to chlorophenyl analogs, as C-F bonds are less susceptible to oxidative metabolism than C-Cl bonds .

Heterocyclic Core Modifications

- Pyridazine vs. Pyrazole: The compound 98534-47-5 features a pyrazole core instead of pyridazine.

Biological Activity

N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅ClFN₃O₂ |

| Molecular Weight | 359.8 g/mol |

| CAS Number | 1020455-25-7 |

The compound features a complex structure that contributes to its biological activity. The presence of various functional groups, including a carboxamide and a methoxy group, plays a critical role in its interaction with biological targets.

Research indicates that compounds similar to this compound often act on specific biological pathways. For instance, studies have shown that related compounds can inhibit certain kinases, leading to anti-tumor effects. The inhibition of Met kinase has been particularly noted in analogs that exhibit potent anti-cancer activity, demonstrating complete tumor stasis in xenograft models .

Pharmacological Effects

The compound has shown promise in various pharmacological evaluations:

- Antitumor Activity: In vitro studies suggest that the compound may inhibit cell proliferation in cancer cell lines.

- Kinase Inhibition: Similar compounds have demonstrated selectivity for Met kinase, which is implicated in tumor growth and metastasis .

Case Studies and Research Findings

- In Vitro Studies: A study evaluated the effects of related compounds on gastric carcinoma cells, revealing significant inhibition of cell growth and induction of apoptosis . These findings suggest that the compound may have similar effects.

- In Vivo Efficacy: In preclinical trials, related compounds advanced to phase I clinical trials due to their favorable pharmacokinetic profiles and efficacy in tumor models . This suggests potential for this compound in cancer therapy.

- Structure–Activity Relationship (SAR): Research into the SAR of similar compounds has indicated that modifications to the phenyl rings and substitution patterns significantly affect biological activity. The presence of halogens (like fluorine and chlorine) enhances potency against specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.